2-methanesulfonyl-N-methylethane-1-sulfonamide
Overview
Description
2-Methanesulfonyl-N-methylethane-1-sulfonamide is an organic compound with the chemical formula C₄H₁₁NO₄S₂ and a molecular weight of 201.27 g/mol . It is a sulfonamide derivative, characterized by the presence of both methanesulfonyl and ethanesulfonyl groups attached to a nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-methanesulfonyl-N-methylethane-1-sulfonamide typically involves the reaction of methanesulfonyl chloride with N-methylethanesulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-Methanesulfonyl-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Methanesulfonyl-N-methylethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-methylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biochemical effect .
Comparison with Similar Compounds
2-Methanesulfonyl-N-methylethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Methanesulfonamide: Lacks the ethanesulfonyl group, making it less versatile in certain chemical reactions.
N-methylethanesulfonamide: Lacks the methanesulfonyl group, which may reduce its effectiveness in certain applications.
Sulfanilamide: A simpler sulfonamide with different chemical properties and applications.
The uniqueness of this compound lies in its dual sulfonyl groups, which provide enhanced reactivity and versatility in various chemical and biochemical applications .
Properties
IUPAC Name |
N-methyl-2-methylsulfonylethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S2/c1-5-11(8,9)4-3-10(2,6)7/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQVSRGDCPUHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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